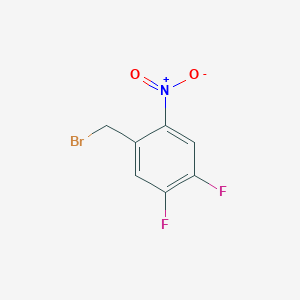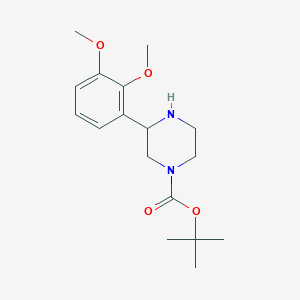![molecular formula C7H14N2O2 B13599506 [3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxymethyl)cyclobutyl]urea, Mixture of diastereomers: is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a cyclobutyl ring substituted with a methoxymethyl group and a urea moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethyl)cyclobutyl]urea typically involves the reaction of cyclobutylamine with methoxymethyl chloride to form the intermediate [3-(methoxymethyl)cyclobutyl]amine. This intermediate is then reacted with isocyanate to yield the final product, [3-(methoxymethyl)cyclobutyl]urea .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: [3-(Methoxymethyl)cyclobutyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(methoxymethyl)cyclobutyl]urea is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, [3-(methoxymethyl)cyclobutyl]urea is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of [3-(methoxymethyl)cyclobutyl]urea involves its interaction with specific molecular targets. The methoxymethyl group and the urea moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
[3-(Methoxymethyl)cyclobutyl]amine: This compound is an intermediate in the synthesis of [3-(methoxymethyl)cyclobutyl]urea and shares similar structural features.
Cyclobutylurea: Another related compound with a cyclobutyl ring and a urea moiety.
Methoxymethylurea: A compound with a methoxymethyl group and a urea moiety, similar to [3-(methoxymethyl)cyclobutyl]urea.
Uniqueness: What sets [3-(methoxymethyl)cyclobutyl]urea apart from these similar compounds is the combination of the cyclobutyl ring and the methoxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)cyclobutyl]urea |
InChI |
InChI=1S/C7H14N2O2/c1-11-4-5-2-6(3-5)9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10) |
Clave InChI |
OULJMEKGUKQYRM-UHFFFAOYSA-N |
SMILES canónico |
COCC1CC(C1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


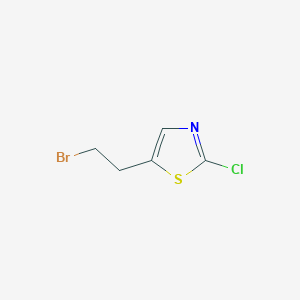
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)


![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
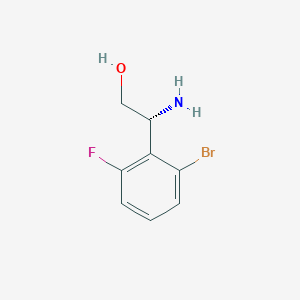

![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

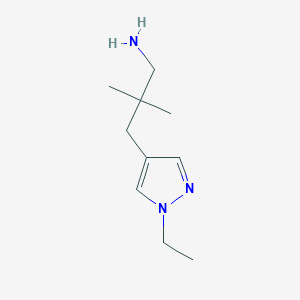
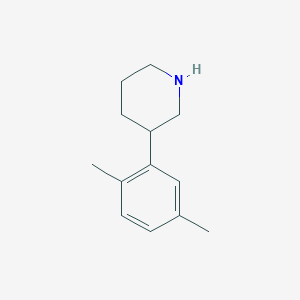
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
